Cas no 1806869-27-1 (3-Bromo-2-(difluoromethyl)-5-methylpyridine-6-sulfonamide)

3-Bromo-2-(difluoromethyl)-5-methylpyridine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(difluoromethyl)-5-methylpyridine-6-sulfonamide
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- Inchi: 1S/C7H7BrF2N2O2S/c1-3-2-4(8)5(6(9)10)12-7(3)15(11,13)14/h2,6H,1H3,(H2,11,13,14)
- InChI Key: FXMKVJUQGWUYIP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C(=NC=1C(F)F)S(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 319
- Topological Polar Surface Area: 81.4
- XLogP3: 1.5
3-Bromo-2-(difluoromethyl)-5-methylpyridine-6-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029058289-250mg |
3-Bromo-2-(difluoromethyl)-5-methylpyridine-6-sulfonamide |
1806869-27-1 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029058289-1g |
3-Bromo-2-(difluoromethyl)-5-methylpyridine-6-sulfonamide |
1806869-27-1 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
Alichem | A029058289-500mg |
3-Bromo-2-(difluoromethyl)-5-methylpyridine-6-sulfonamide |
1806869-27-1 | 97% | 500mg |
$1,711.50 | 2022-03-31 |
3-Bromo-2-(difluoromethyl)-5-methylpyridine-6-sulfonamide Related Literature
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on 3-Bromo-2-(difluoromethyl)-5-methylpyridine-6-sulfonamide
3-Bromo-2-(Difluoromethyl)-5-Methylpyridine-6-Sulfonamide: A Promising Chemical Entity in Modern Medicinal Chemistry and Biological Research
3-Bromo-2-(difluoromethyl)-5-methylpyridine-6-sulfonamide (CAS No. 1806869-27-1) is an advanced organic compound with a unique structural configuration that has garnered significant attention in recent years due to its potential applications in pharmaceutical development and biological studies. This molecule, characterized by a pyridine scaffold bearing substituents at positions 2, 5, and 6, represents a novel class of sulfonamide derivatives with tailored physicochemical properties. The presence of a bromine atom at position 3, a difluoromethyl group at position 2, and a methyl substituent at position 5 creates a highly functionalized framework that enables precise modulation of biological activity while maintaining synthetic accessibility.
The core structure of this compound integrates the aromatic stability of the pyridine ring with the polar sulfonamide group, which enhances aqueous solubility and pharmacokinetic profiles critical for drug candidates. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in improving metabolic stability and bioavailability. The difluoromethyl moiety specifically contributes to these properties by modulating electronic effects and steric interactions within the molecular environment. In a groundbreaking study published in Journal of Medicinal Chemistry (2023), researchers demonstrated that fluorinated pyridine sulfonamides exhibit enhanced selectivity toward protein kinase targets compared to their non-fluorinated counterparts, underscoring the strategic placement of fluorine atoms in this compound's design.
Synthetic methodologies for preparing this compound have evolved alongside its growing research interest. A scalable route involves the nucleophilic aromatic substitution of 3-bromo-5-methylpyridine with difluoromethyl chloroformate followed by coupling with an appropriate sulfonamide precursor under microwave-assisted conditions. This approach not only improves reaction efficiency but also aligns with green chemistry principles by reducing solvent usage and reaction times. The structural versatility of this compound allows for further derivatization studies using click chemistry techniques, enabling rapid exploration of structure-activity relationships (SAR) as reported in Chemical Communications (Q4 2023).
In biological evaluation, this compound has shown remarkable promise as an inhibitor of histone deacetylases (HDACs), particularly HDAC6 isoforms. Preclinical data from Nature Chemical Biology (March 2024) revealed its ability to selectively bind to HDAC6's catalytic pocket without significant off-target effects observed in traditional HDAC inhibitors. The bromine substituent at position 3 plays a critical role in optimizing hydrogen bonding interactions with the enzyme's active site residues, while the methyl group at position 5 stabilizes the binding conformation through hydrophobic contacts. These features collectively contribute to improved potency with IC₅₀ values as low as 0.5 nM against certain cancer cell lines.
Clinical translational studies have focused on its potential utility in treating neurodegenerative disorders such as Alzheimer's disease. In vivo experiments using transgenic mouse models demonstrated reduced amyloid-beta accumulation when administered via intraperitoneal injection at sub-milligram doses over four weeks (published in Bioorganic & Medicinal Chemistry Letters, May 2024). The unique combination of electron-withdrawing groups and hydrophobic substituents facilitates blood-brain barrier penetration while maintaining sufficient metabolic stability to achieve therapeutic plasma levels.
Safety pharmacology evaluations indicate favorable tolerability profiles up to 50 mg/kg doses in rodent models according to recent toxicity studies conducted by pharmaceutical research consortia across Europe. The compound's chemical stability under physiological conditions was confirmed through accelerated stress testing protocols simulating gastrointestinal environments, showing less than 5% degradation after three hours at pH ranges between 1–8.
In academic research contexts, this molecule serves as an ideal tool compound for studying epigenetic regulation mechanisms due to its defined mode of action and minimal interference with other cellular processes. Its use has been documented in high-throughput screening platforms where it consistently outperforms conventional inhibitors in terms of both efficacy and specificity across multiple assay formats.
The synthesis pathway incorporates advanced purification techniques such as preparative HPLC using chiral stationary phases for enantiomer separation when required for stereo-specific biological testing. This ensures consistent quality control parameters including purity exceeding 99% as verified by NMR spectroscopy (¹H NMR δ ppm values corresponding to each functional group) and mass spectrometry analysis (m/z calculated value matching experimental ESI-HRMS data).
Ongoing collaborative efforts between computational chemists and synthetic teams are exploring machine learning-driven approaches to optimize this scaffold further. Molecular docking simulations suggest that slight modifications to the difluoromethyl group could potentially enhance binding affinity toward specific isoforms while maintaining desirable physicochemical characteristics like logP values between -1–+4.
This chemical entity exemplifies modern drug discovery strategies where rational design principles are combined with cutting-edge analytical methods to create targeted therapeutic agents. Its structural features address key challenges encountered during lead optimization stages including solubility issues and off-target toxicity often associated with earlier generations of epigenetic modulators.
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